molecular formula C22H18N2O5 B12047308 Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 502959-75-3

Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B12047308
CAS No.: 502959-75-3
M. Wt: 390.4 g/mol
InChI Key: YFCFBQSDXMNJHV-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a methoxybenzoyl group, and a pyrrolo[1,2-c]pyrimidine core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, materials science, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a pyrrolo[1,2-c]pyrimidine precursor, followed by the introduction of the methoxybenzoyl group through acylation reactions. The final step often involves esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the pyrrolo[1,2-c]pyrimidine core or the methoxybenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methoxybenzoyl group could produce corresponding alcohols or hydrocarbons.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of organic electronic materials, such as organic field-effect transistors and photovoltaic cells.

Mechanism of Action

The mechanism by which Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the furan and pyrrolo[1,2-c]pyrimidine core but differs in the substitution pattern and functional groups.

    Diketopyrrolopyrrole (DPP) derivatives: These compounds are known for their electron-withdrawing properties and are used in organic electronics.

    Furan-containing polymers:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

502959-75-3

Molecular Formula

C22H18N2O5

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 3-(furan-2-yl)-7-(4-methoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H18N2O5/c1-3-28-22(26)16-11-19(21(25)14-6-8-15(27-2)9-7-14)24-13-23-17(12-18(16)24)20-5-4-10-29-20/h4-13H,3H2,1-2H3

InChI Key

YFCFBQSDXMNJHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)OC)C4=CC=CO4

Origin of Product

United States

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